

# Physical and chemical properties of Pemafibrate-d4

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# Pemafibrate-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of **Pemafibrate-d4**, a deuterated analog of the selective peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) modulator, Pemafibrate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolism studies.

# **Core Physical and Chemical Properties**

Quantitative data for **Pemafibrate-d4** is limited. The following table summarizes the available information for the deuterated compound and provides data for the non-deuterated form, Pemafibrate, for comparative reference.



Property	Pemafibrate-d4	Pemafibrate
Molecular Formula	C28H26D4N2O6[1]	C28H30N2O6[2][3]
Molecular Weight	494.57 g/mol [1][4]	490.55 g/mol
CAS Number	2924193-31-5	848259-27-8
Appearance	Crystalline solid	Crystalline solid
Melting Point	Not available	Form I: 97.5 °C, Form II: 96.6 °C
Solubility	Not available	Poor solubility in water (0.410 mg/mL at 25 °C). Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL).
UV/Vis. (λmax)	Not available	251, 283 nm

## Mechanism of Action: PPARα Activation

Pemafibrate is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The deuteration in **Pemafibrate-d4** is primarily for its use as an internal standard in pharmacokinetic studies and is not expected to alter the fundamental mechanism of action.

The signaling pathway of Pemafibrate involves the following key steps:

- Binding to PPARα: Pemafibrate binds to and activates PPARα.
- Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
- PPRE Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
- Gene Transcription: This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid oxidation and lipoprotein assembly.





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Pemafibrate's mechanism of action via PPARα activation.

## **Experimental Protocols**

Detailed experimental protocols for the full characterization of **Pemafibrate-d4** are not publicly available. However, standard methodologies for the analysis of small organic molecules can be readily applied.

## **Melting Point Determination**

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

#### Methodology:

- Sample Preparation: A small amount of the crystalline **Pemafibrate-d4** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.



- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the
  expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.

## **Solubility Assessment**

Determining the solubility of a drug candidate in various media is crucial for predicting its absorption and bioavailability.

Methodology (Shake-Flask Method):

- Solvent Selection: A range of solvents are chosen, including aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) and organic solvents (e.g., ethanol, DMSO).
- Equilibration: An excess amount of **Pemafibrate-d4** is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
- Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- Quantification: The concentration of Pemafibrate-d4 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

### **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for confirming the structure and isotopic labeling of **Pemafibrate-d4**.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

• Sample Preparation: A few milligrams of **Pemafibrate-d4** are dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).





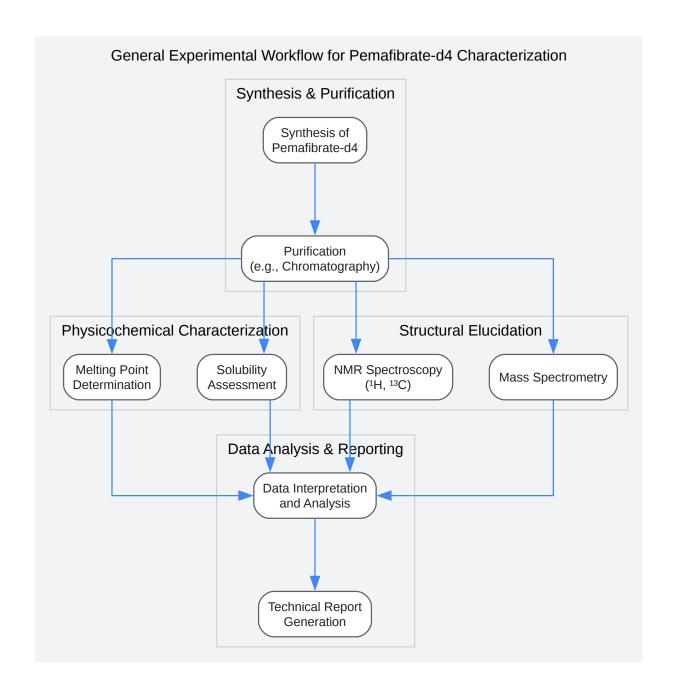


- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-resolution NMR spectrometer.
- Analysis: The chemical shifts, integration values, and coupling patterns are analyzed to confirm the molecular structure. The absence or reduced intensity of signals corresponding to the deuterated positions confirms the isotopic labeling.

#### Mass Spectrometry:

- Sample Introduction: A dilute solution of **Pemafibrate-d4** is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
- Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI).
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. The
  observed molecular weight should correspond to the calculated molecular weight of
  Pemafibrate-d4, confirming the incorporation of four deuterium atoms.





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A general workflow for the characterization of **Pemafibrate-d4**.

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